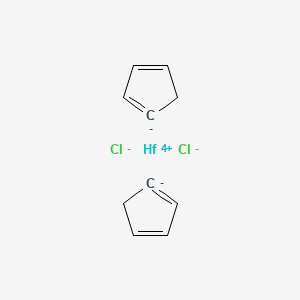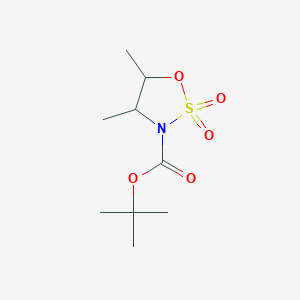
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
Vue d'ensemble
Description
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate: is a chemical compound with the molecular formula C9H17NO5S and a molecular weight of 251.30 g/mol . It is a solid compound that is often used as an intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-thiazolidinethione with tert-butyl chloroformate in the presence of a base . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Analyse Des Réactions Chimiques
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be compared with other similar compounds such as:
- **tert-butyl 4,4-dimethyl-2,2-dioxo-oxathiazolidine-3
Propriétés
Formule moléculaire |
C9H17NO5S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
tert-butyl 4,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-6-7(2)15-16(12,13)10(6)8(11)14-9(3,4)5/h6-7H,1-5H3 |
Clé InChI |
DFHZSSNBXABYPY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)

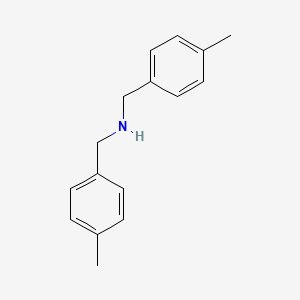

![Benzeneacetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B8691171.png)

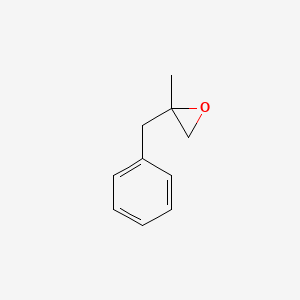
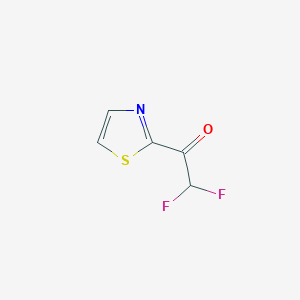

![tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane](/img/structure/B8691200.png)
![[4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B8691209.png)
